Isopropylphosphonothioic dichloride

Descripción general

Descripción

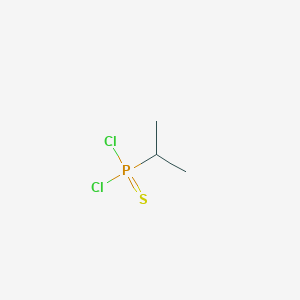

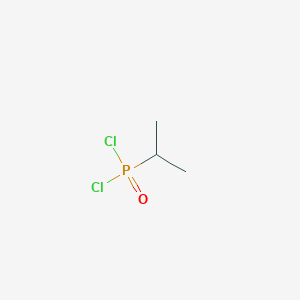

Isopropylphosphonothioic dichloride is a chemical compound with the formula C3H7Cl2PS . It is a chemical weapon precursor, similar to methyl phosphonothioic dichloride .

Molecular Structure Analysis

The molecular structure of Isopropylphosphonothioic dichloride consists of carbon ©, hydrogen (H), chlorine (Cl), phosphorus (P), and sulfur (S) atoms . The molecular weight of the compound is 177.04 g/mol .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocycles : Isopropylphosphonothioic dichloride has been used for synthesizing phosphorus-containing heterocycles, new tetravalent phospholanes. These heterocycles were characterized by infrared (IR), proton nuclear magnetic resonance (1H NMR), and electron-impact mass spectrometry, providing insights into the molecular structure and fragmentation pathways of these compounds (Kim & Oh, 1982).

Synthesis of Alkyl Hydrogen Alkylphosphonates : Another study focused on the synthesis of alkyl hydrogen alkylphosphonates using different synthetic routes. Isopropyl phosphonic dichloride was found to react uniquely, producing alkyl hydrogen isopropylphosphonates in moderate yields (Pienaar et al., 1999).

Toxicity and Treatment of Chemical Warfare Agents : One study reported the toxicity and antidotal treatment of a structural isomer of VX, a chemical warfare agent, demonstrating the importance of isopropylphosphonothioic dichloride in developing effective treatments for chemical warfare agent poisoning (Maxwell et al., 1996).

Medical Applications : Isopropylphosphonothioic dichloride derivatives like diisopropylfluorophosphonate (D.F.P.) have been explored for medical applications, such as treating glaucoma, paralytic ileus, and myasthenia gravis, while also studying their toxic effects (Moore, 1956).

Pharmacological Investigations : The effects of diisopropylfluorophosphonate in psychiatric conditions like schizophrenia and manic depressive psychosis have been studied, highlighting the diverse potential applications of isopropylphosphonothioic dichloride derivatives in pharmacology (Rowntree et al., 1950).

Inhibition of Cholinesterase : A study on the mechanism of acetylcholinesterase inhibition by organophosphonates, such as isopropyl metylphosphonofluoridate (sarin), provides insight into how derivatives of isopropylphosphonothioic dichloride can be used to design effective antidotes for nerve agents (Ekström et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

dichloro-propan-2-yl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2PS/c1-3(2)6(4,5)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUBZHKFWJKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2PS | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400489 | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Isopropylphosphonothioic dichloride | |

CAS RN |

1498-60-8 | |

| Record name | ISOPROPYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propan-2-ylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

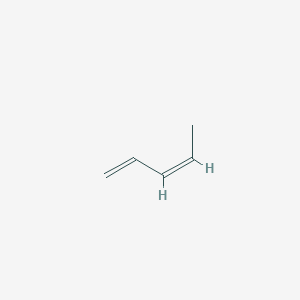

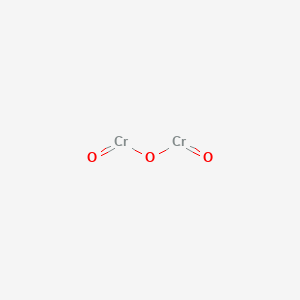

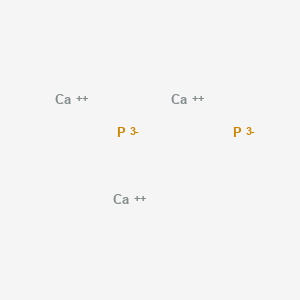

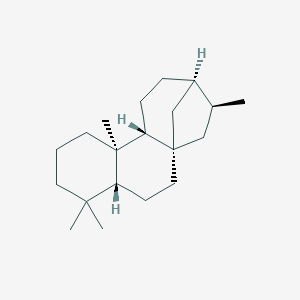

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)

![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)